![molecular formula C35H38O B11969245 1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone CAS No. 859056-00-1](/img/structure/B11969245.png)

1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

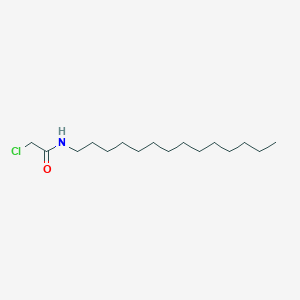

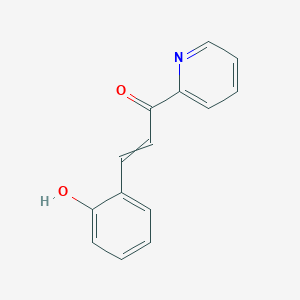

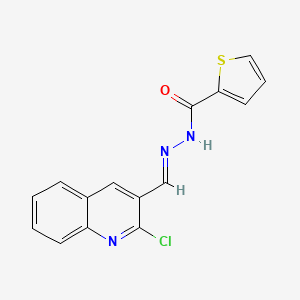

1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone is an organic compound with a complex structure that includes multiple aromatic rings and a central acetone moiety

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}aceton beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die Friedel-Crafts-Alkylierung von Benzolderivaten mit Aceton, gefolgt von einer weiteren Funktionalisierung zur Einführung der 4-Methylphenylpropyl-Gruppen. Die Reaktionsbedingungen erfordern häufig die Verwendung starker Säuren wie Aluminiumchlorid als Katalysatoren und wasserfreie Bedingungen, um unerwünschte Nebenreaktionen zu verhindern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Prozess würde auf Ausbeute und Reinheit optimiert sein, wobei häufig kontinuierliche Fließreaktoren und fortschrittliche Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}aceton kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Aromatische Substitutionsreaktionen können verschiedene funktionelle Gruppen in die aromatischen Ringe einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen durchgeführt werden.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion typischerweise Alkohole erzeugt.

Wissenschaftliche Forschungsanwendungen

1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}aceton hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende und krebshemmende Wirkungen.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Mechanismus, durch den 1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}aceton seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die aromatischen Ringe können an π-π-Wechselwirkungen teilnehmen, während die Aceton-Einheit Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden kann. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren und zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

The mechanism by which 1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings can participate in π-π interactions, while the acetone moiety can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,3-Bis(4-methoxyphenyl)-1,3-propandion: Ein Diketon mit ähnlichen aromatischen Strukturen, aber unterschiedlichen funktionellen Gruppen.

1,3-Bis(4-methylphenyl)-2-propen-1-on: Eine weitere Verbindung mit ähnlichen aromatischen Ringen, aber unterschiedlicher Konnektivität und funktionellen Gruppen.

Einzigartigkeit

1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}aceton ist aufgrund seiner spezifischen Anordnung der aromatischen Ringe und des Vorhandenseins der 4-Methylphenylpropyl-Gruppen einzigartig.

Eigenschaften

CAS-Nummer |

859056-00-1 |

|---|---|

Molekularformel |

C35H38O |

Molekulargewicht |

474.7 g/mol |

IUPAC-Name |

1,3-bis[4-[3-(4-methylphenyl)propyl]phenyl]propan-2-one |

InChI |

InChI=1S/C35H38O/c1-27-9-13-29(14-10-27)5-3-7-31-17-21-33(22-18-31)25-35(36)26-34-23-19-32(20-24-34)8-4-6-30-15-11-28(2)12-16-30/h9-24H,3-8,25-26H2,1-2H3 |

InChI-Schlüssel |

OZVXWSBZEUEGCM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)CCCC2=CC=C(C=C2)CC(=O)CC3=CC=C(C=C3)CCCC4=CC=C(C=C4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Carboxyethyl)amino]benzoic acid](/img/structure/B11969192.png)

![(2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11969195.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969211.png)

![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11969215.png)

![1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B11969219.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969224.png)